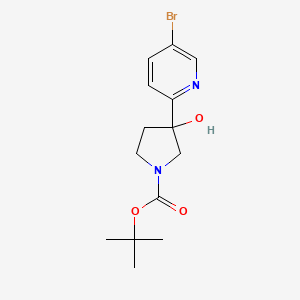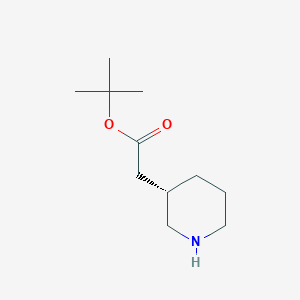
(S)-tert-butyl 2-(piperidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-[(3S)-piperidin-3-yl]acetate: is an organic compound that features a piperidine ring substituted at the 3-position with an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acetic Anhydride Method: tert-Butyl alcohol reacts with acetic anhydride in the presence of anhydrous zinc chloride as a catalyst. The mixture is heated to reflux temperature and then cooled.
Acetyl Chloride Method: tert-Butyl alcohol reacts with acetyl chloride in the presence of dimethylaniline and dry ether. The mixture is refluxed, cooled, and then extracted with water and sulfuric acid.
Industrial Production Methods: Industrial production methods for tert-butyl 2-[(3S)-piperidin-3-yl]acetate typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-[(3S)-piperidin-3-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Investigated for its potential as a pharmacological agent due to the presence of the piperidine ring, which is a common motif in many bioactive compounds .
Medicine:
- Potential applications in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]acetate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acetate: A simpler ester with similar reactivity but lacking the piperidine ring.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group, used as a protecting group in organic synthesis.
Uniqueness:
- The presence of the piperidine ring in tert-butyl 2-[(3S)-piperidin-3-yl]acetate makes it unique compared to simpler esters like tert-butyl acetate. This structural feature imparts additional reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl 2-[(3S)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
MYZXTEBXGUOQNS-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCCNC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
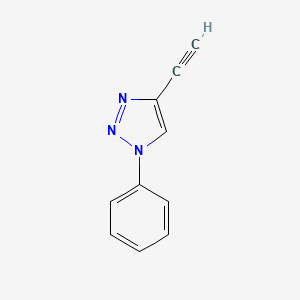
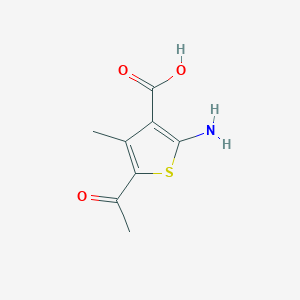
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
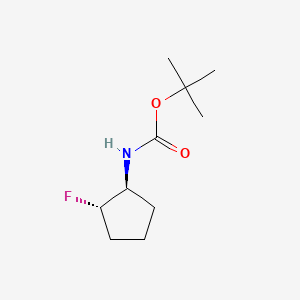

![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)

